molecular formula C7H11BrO3 B6615371 5-bromo-3,3-dimethyl-4-oxopentanoic acid CAS No. 32357-60-1

5-bromo-3,3-dimethyl-4-oxopentanoic acid

Cat. No. B6615371
CAS RN: 32357-60-1
M. Wt: 223.06 g/mol
InChI Key: GQFWGAMTJBZDQJ-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-4-oxopentanoic acid, commonly referred to as 5-bromo-3,3-dimethyl-4-oxopentanoic acid (5-BrDMOPA) is a compound derived from the amino acid valine. It is a brominated derivative of the naturally occurring amino acid, and is a powerful inhibitor of the enzyme valine racemase. 5-BrDMOPA has a variety of applications in the scientific and medical fields, including its use as an inhibitor of valine racemase in laboratory experiments, and its potential use as a therapeutic agent for certain diseases.

Scientific Research Applications

5-bromo-3,3-dimethyl-4-oxopentanoic acid has several applications in the scientific and medical fields. In laboratory experiments, 5-bromo-3,3-dimethyl-4-oxopentanoic acid can be used as an inhibitor of the enzyme valine racemase, which is responsible for the synthesis of the amino acid valine. This can be useful for studying the metabolism of valine, as well as for the development of drugs that target the enzyme. In addition, 5-bromo-3,3-dimethyl-4-oxopentanoic acid is being investigated as a potential therapeutic agent for certain diseases, such as sickle cell anemia and cystic fibrosis.

Mechanism of Action

The mechanism of action of 5-bromo-3,3-dimethyl-4-oxopentanoic acid is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme valine racemase, resulting in a decrease in the enzyme’s activity. This inhibition of the enzyme can lead to a decrease in the synthesis of the amino acid valine, which can have a variety of effects depending on the target tissue or cell type.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3,3-dimethyl-4-oxopentanoic acid are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme valine racemase, which can lead to a decrease in the synthesis of the amino acid valine. This can have a variety of effects, depending on the target tissue or cell type. For example, in sickle cell anemia, a decrease in the synthesis of valine can lead to a decrease in the production of hemoglobin and a decrease in the severity of the disease.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-3,3-dimethyl-4-oxopentanoic acid as an inhibitor of valine racemase in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to synthesize. Second, it is a powerful inhibitor of the enzyme, and can be used to study the metabolism of valine. However, there are also some limitations to its use. For example, the compound is not very stable, and must be stored in an airtight container to prevent degradation. In addition, the compound can be toxic if inhaled or ingested in large amounts.

Future Directions

There are several potential future directions for 5-bromo-3,3-dimethyl-4-oxopentanoic acid. First, further research is needed to better understand its biochemical and physiological effects. In addition, more research is needed to determine if the compound can be used as a therapeutic agent for certain diseases, such as sickle cell anemia and cystic fibrosis. Finally, further research is needed to determine if the compound can be used to develop drugs that target the enzyme valine racemase.

Synthesis Methods

5-bromo-3,3-dimethyl-4-oxopentanoic acid can be synthesized in several different ways, including the use of a brominating agent and a base. The most common method is the reaction of valine with a brominating agent, such as N-bromosuccinimide (NBS) and a base, such as sodium hydroxide (NaOH). The reaction is carried out in an aqueous solution, and the resulting product is 5-bromo-3,3-dimethyl-4-oxopentanoic acid. The reaction is typically conducted at a temperature of 80°C and a pH of 8-10. The reaction is typically complete within 30 minutes.

properties

IUPAC Name

5-bromo-3,3-dimethyl-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-7(2,3-6(10)11)5(9)4-8/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFWGAMTJBZDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,3-dimethyl-4-oxopentanoic acid

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